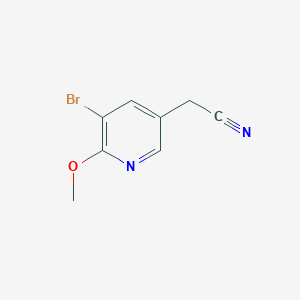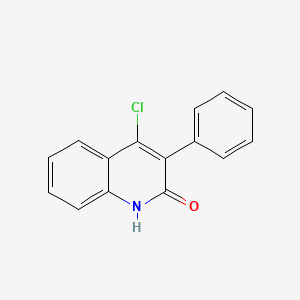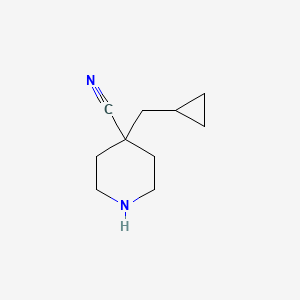
4-(cyclopropylmethyl)piperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile is an organic compound that features a piperidine ring substituted with a cyclopropylmethyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile typically involves the reaction of piperidine derivatives with cyclopropylmethyl halides under basic conditions. One common method is the alkylation of piperidine with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide or other suitable nitrile sources.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The cyclopropylmethyl group and nitrile group contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(Cyclopropylmethyl)-4-Piperidinol: Similar structure but with a hydroxyl group instead of a nitrile group.
4-(Cyclopropylmethyl)-4-Piperidinecarboxylic Acid: Contains a carboxylic acid group instead of a nitrile group.
4-(Cyclopropylmethyl)-4-Piperidinecarboxamide: Features a carboxamide group instead of a nitrile group.
Uniqueness
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropylmethyl and nitrile groups makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
4-(cyclopropylmethyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C10H16N2/c11-8-10(7-9-1-2-9)3-5-12-6-4-10/h9,12H,1-7H2 |
InChIキー |
NSGDMHYEPXJIDG-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2(CCNCC2)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
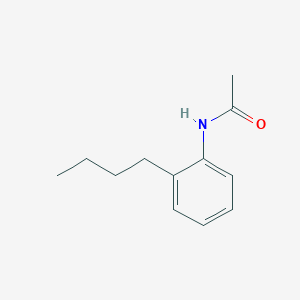
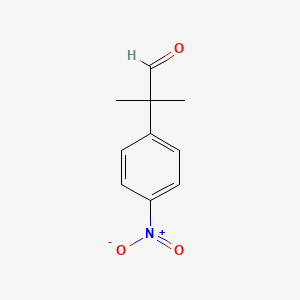
![3-(sec-Butyl)-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B8731887.png)
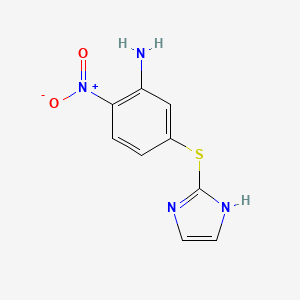
![4-(5-chloro-[1H]-indol-3-yl)-piperidine](/img/structure/B8731901.png)
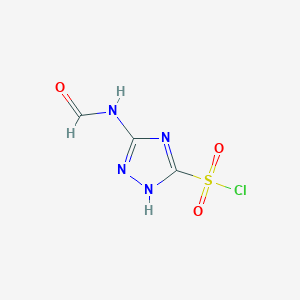
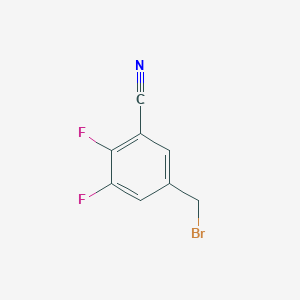
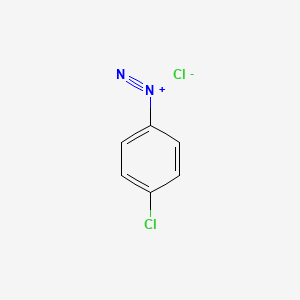
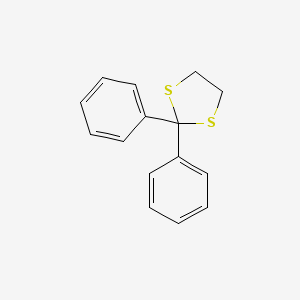
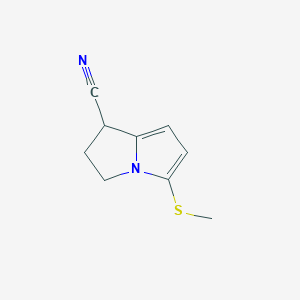
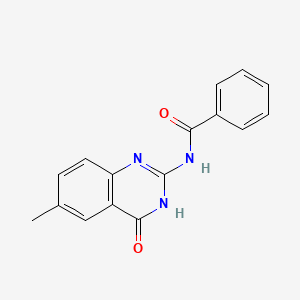
![6-(3-Oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8731953.png)
